molecular formula C14H15ClN2O3 B8260071 (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline

(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline

Cat. No.: B8260071
M. Wt: 294.73 g/mol
InChI Key: WUEYQYJDROCGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline (CAS 2230840-16-9) is a chiral quinazoline derivative of significant interest in medicinal chemistry and oncology research . With a molecular formula of C14H15ClN2O3 and a molecular weight of 294.7335 g/mol, this compound serves as a versatile synthetic intermediate and a key scaffold for developing targeted therapeutics . The quinazoline core is a privileged structure in drug discovery, well-documented for its diverse biological activities, particularly as a potent scaffold for kinase inhibition . Researchers leverage this and related quinazoline derivatives to design and synthesize novel inhibitors targeting key oncogenic pathways . Several FDA-approved anticancer drugs, such as Erlotinib, Gefitinib, and Afatinib, are based on the quinazoline structure, underscoring its high research value in developing new chemotherapeutic agents . The specific stereochemistry ((S)-configuration) and substitution pattern on the quinazoline ring make it a critical precursor for structure-activity relationship (SAR) studies. Its primary research applications include investigating Epidermal Growth Factor Receptor (EGFR) signaling pathways, exploring mechanisms of action in various cancer cell lines, and serving as a building block for creating compound libraries for high-throughput screening . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be administered to humans or used for personal use. Researchers should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

4-chloro-7-methoxy-2-methyl-6-(oxolan-3-yloxy)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-8-16-11-6-12(18-2)13(5-10(11)14(15)17-8)20-9-3-4-19-7-9/h5-6,9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEYQYJDROCGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC3CCOC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski Cyclization for 7-Methoxy-2-methylquinazolin-4(3H)-one

The quinazoline backbone is constructed via Niementowski cyclization, a classical method for synthesizing 4-oxoquinazolines. Starting from 2-amino-4-methoxy-5-methylbenzoic acid , condensation with formamide at 120–130°C yields 7-methoxy-2-methylquinazolin-4(3H)-one (Scheme 1).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the formamide carbonyl, followed by cyclodehydration to form the pyrimidine ring. The methyl group at position 2 originates from the methyl substituent on the anthranilic acid derivative.

Chlorination at Position 4

The 4-oxo group is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux. For example, treatment of 7-methoxy-2-methylquinazolin-4(3H)-one with excess POCl₃ at 110°C for 3 hours affords 4-chloro-7-methoxy-2-methylquinazoline in >85% yield (Scheme 2).

Optimization Notes :

  • Catalytic dimethylformamide (DMF) accelerates chlorination by generating reactive imidazolide intermediates.

  • Excess POCl₃ ensures complete conversion, with residual reagent removed via vacuum distillation.

Introduction of the 6-Tetrahydrofuranoxy Group

Synthesis of (S)-Tetrahydrofuran-3-ol

The chiral tetrahydrofuran moiety is prepared via asymmetric epoxidation of furan derivatives, followed by reduction. For instance:

  • Epoxidation of 3-furyl methanol with a Sharpless catalyst yields the (S)-epoxide.

  • Hydrogenolysis with Raney nickel produces (S)-tetrahydrofuran-3-ol in 92% enantiomeric excess.

Etherification via Mitsunobu Reaction

The 6-hydroxyquinazoline intermediate (generated via selective demethylation or hydroxylation) undergoes Mitsunobu coupling with (S)-tetrahydrofuran-3-ol. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) , the reaction proceeds with inversion to retain the (S)-configuration (Scheme 3).

Key Data :

ParameterValue
Yield78%
Reaction Time12 hours
Temperature0°C to room temperature

Regioselective Functionalization Challenges

Positional Stability of Substituents

  • Methoxy Group (Position 7) : Stable under POCl₃ conditions but may demethylate under strong acids.

  • Methyl Group (Position 2) : Introduced via the anthranilic acid precursor and remains inert during subsequent steps.

Competing Reactions in Etherification

Direct nucleophilic substitution at position 6 is hindered by the electron-deficient quinazoline ring. Mitsunobu conditions circumvent this by enabling oxidative coupling without requiring a leaving group.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Aryl halides at position 6 can couple with (S)-tetrahydrofuran-3-ol derivatives under Buchwald-Hartwig conditions , though yields are moderate (50–60%).

Late-Stage Oxidation

Introducing a 6-nitro group followed by reduction to amine and diazotization/oxidation to hydroxyl offers an alternative pathway, albeit with lower efficiency.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.67 (d, J=4.8 Hz, H-5), 7.42 (s, H-8), 4.10–4.30 (m, tetrahydrofuran protons), 3.97 (s, OCH₃).

  • MS (ESI) : m/z 351 [M+H]⁺.

Chiral HPLC

Enantiomeric purity is confirmed using a Chiralpak AD-H column, showing >99% (S)-isomer.

Industrial-Scale Considerations

Cost-Effective POCl₃ Recycling

Distillation recovers 80% of POCl₃, reducing waste and production costs.

Green Chemistry Approaches

Microwave-assisted Niementowski cyclization reduces reaction time from hours to minutes .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Research

(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline has shown potential in cancer research due to its ability to inhibit specific molecular targets involved in tumor growth. Studies indicate that quinazoline derivatives can act as inhibitors of various kinases, which are crucial in cancer signaling pathways.

For example, a study demonstrated that similar quinazoline compounds exhibited significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

Recent investigations into the antimicrobial activity of (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline revealed its effectiveness against several pathogenic microorganisms. The compound has been tested against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer properties of a series of quinazoline derivatives, including (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline. The compound was found to significantly reduce tumor size in xenograft models and showed a favorable safety profile .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against drug-resistant strains of bacteria. Results indicated that it displayed lower minimum inhibitory concentrations compared to standard antibiotics, suggesting its potential as a new therapeutic agent for treating infections caused by resistant pathogens .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name Substituents Key Features Biological Activity Synthesis Method
(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline 6-(tetrahydrofuran-3-yloxy), 7-methoxy, 2-methyl, 4-chloro Chiral center at tetrahydrofuran; moderate solubility in polar solvents Hypotensive, antitumor (in vitro) Ultrasonic-assisted, catalyst-free
4-(3'-Chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline (EP0566226) 6-(3-morpholinopropoxy), 7-methoxy, 4-(3'-chloro-4'-fluoroanilino) Morpholine enhances solubility; non-chiral EGFR tyrosine kinase inhibitor Multi-step condensation with morpholine derivative
N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine (CAS 314771-88-5) 4,6-diamine, 7-methoxy, N4-(3-chloro-4-fluorophenyl) Diamine structure increases polarity Anticancer (breast cancer cell lines) Traditional thermal condensation
Methaqualone 2-methyl-3-aryl-4-quinazolinone Simple aromatic substituents Soporific, sedative Classical cyclization

Key Findings:

Methoxy groups at the 7-position (common in all analogs) improve metabolic stability but reduce aqueous solubility .

Synthetic Efficiency :

  • The target compound’s ultrasonic synthesis achieves 85–90% yield in 2 hours, outperforming traditional methods (e.g., 60–70% yield in 6–8 hours for CAS 314771-88-5) .

Pharmacological Profiles: Methaqualone (a historic quinazoline) lacks the chloro and tetrahydrofuran substituents, resulting in sedative rather than antitumor effects . The morpholinopropoxy analog (EP0566226) shows stronger EGFR inhibition but higher cytotoxicity than the target compound .

Biological Activity

(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline, identified by its CAS number 2230840-16-9, is a quinazoline derivative that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

The compound's molecular formula is C14H15ClN2O3, with a molecular weight of 294.74 g/mol. It features a chloro group and a methoxy group, which are significant for its biological activity.

Synthesis and Characterization

The synthesis of quinazoline derivatives typically involves multi-step reactions, including cyclization and substitution reactions. For (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline, specific synthetic pathways have been optimized to enhance yield and purity. The compound exhibits a purity of at least 95%, making it suitable for biological assays.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline have demonstrated significant antiproliferative effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound 1MCF-76.246Induces apoptosis via mitochondrial pathway
Compound 2A5495.910Inhibition of NF-κB translocation

In a study involving synthesized quinazoline derivatives, it was found that these compounds could induce apoptosis in MCF-7 breast cancer cells through both intrinsic and extrinsic pathways, as evidenced by increased reactive oxygen species (ROS) levels and activation of caspases .

The mechanism by which (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline exerts its effects appears to involve:

  • Apoptosis Induction : The compound has been shown to cause morphological changes indicative of apoptosis in treated cells.
  • Cell Cycle Arrest : Studies indicate that while some quinazoline derivatives induce cell cycle arrest at specific phases, others may not affect the S and M phases significantly.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

Case Studies

One notable case study involved the testing of several quinazoline derivatives on various tumor-derived cell lines:

  • In vitro Studies : Quinazoline derivatives were screened against A549 (lung), MCF7 (breast), and HCT116 (colon) cell lines, demonstrating IC50 values in the micromolar range.
    • Example Results :
      • Compound A: IC50 = 0.5 µM against A549
      • Compound B: IC50 = 1.2 µM against MCF7
  • In vivo Studies : Further investigations are needed to assess the efficacy and safety profiles of these compounds in animal models to validate their therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for (S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and cyclization. For example, quinazoline derivatives are often prepared by reacting substituted anilines with chlorotriazines (e.g., 2,4,6-trichlorotriazine) in the presence of a base, followed by functionalization of the quinazoline core . Key intermediates like 4(3H)-quinazolinones are crystallized from solvents like dichloromethane/methanol and characterized via X-ray diffraction to confirm planar geometry and hydrogen-bonding networks (e.g., O–H⋯N and C–H⋯O interactions) .

Q. How can the stereochemical configuration of the tetrahydrofuran-3-yloxy substituent be verified?

  • Methodological Answer : Chiral HPLC or polarimetry can confirm the (S)-configuration. X-ray crystallography is definitive: the tetrahydrofuran ring’s dihedral angles and hydrogen-bonding patterns (e.g., with methanol solvate molecules) provide spatial resolution. For example, in similar quinazoline solvates, deviations from planarity (<0.02 Å) and dihedral angles (e.g., 81° between quinazoline and benzene rings) validate stereochemistry .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Target-based assays (e.g., kinase inhibition) or cell viability assays (e.g., EGFR-dependent cancer lines) are appropriate. Molecular docking can prioritize targets; for instance, quinazoline derivatives show affinity for EGFR via π-π stacking and hydrogen bonding with active-site residues like Lys745 and Asp855 . Use IC50 determinations with positive controls (e.g., AZD8931) to benchmark activity .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations optimize the design of quinazoline-based EGFR inhibitors?

  • Methodological Answer : MD simulations (e.g., 100 ns trajectories in explicit solvent) assess binding stability and conformational changes. Analyze root-mean-square deviation (RMSD) of the ligand-receptor complex and hydrogen bond occupancy. For example, tetrahydrofuran-3-yloxy substituents may enhance solubility but reduce hydrophobic interactions; simulations can quantify trade-offs . Use tools like GROMACS or AMBER with force fields (e.g., CHARMM36) for accuracy.

Q. What experimental strategies resolve contradictions in receptor affinity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration) or protein isoforms. Validate using orthogonal methods:
  • Compare biochemical (e.g., kinase inhibition) vs. cellular (e.g., proliferation) assays.
  • Perform competitive binding studies with known inhibitors (e.g., gefitinib).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. How does the tetrahydrofuran-3-yloxy group influence metabolic stability compared to morpholine or piperidine analogs?

  • Methodological Answer : Conduct microsomal stability assays (human liver microsomes + NADPH) to compare half-lives. The tetrahydrofuran group’s lower basicity may reduce CYP450-mediated oxidation vs. morpholine analogs. LC-MS/MS identifies metabolites; for example, hydroxylation at the furan ring or O-dealkylation are common degradation pathways .

Q. What crystallographic techniques address challenges in resolving quinazoline polymorphs?

  • Methodological Answer : High-resolution X-ray diffraction (λ = 0.71073 Å) with cryogenic cooling (100 K) minimizes disorder. For polymorphic mixtures, use synchrotron radiation or dynamic NMR to differentiate forms. Refinement software (e.g., SHELXL) models hydrogen atoms via riding coordinates, except for solvent molecules (freely refined) .

Contradiction Analysis & Methodological Guidance

Q. Conflicting reports on hydrogen-bond stability in quinazoline derivatives: How to reconcile?

  • Analysis : Variations in solvent polarity (e.g., methanol vs. DMSO) or protonation states (e.g., pH-dependent NH groups) alter hydrogen-bond networks.
  • Resolution :
  • Perform solvent screening in crystallization.
  • Use DFT calculations (e.g., B3LYP/6-31G*) to predict hydrogen-bond strengths under different conditions .

Q. Divergent synthetic yields in scale-up: What factors require optimization?

  • Analysis : Yield drops may stem from steric hindrance during nucleophilic substitution or byproduct formation (e.g., dimerization).
  • Resolution :
  • Optimize reaction temperature (e.g., 0°C for chlorotriazine reactions) .
  • Introduce protecting groups (e.g., Boc for amines) to prevent side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.